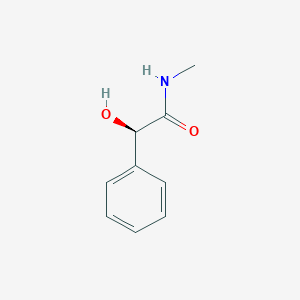
(R)-2-Hydroxy-N-methyl-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Hydroxy-N-methyl-2-phenylacetamide is a chiral compound with significant importance in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-N-methyl-2-phenylacetamide typically involves the reaction of N-methyl-2-phenylacetamide with a suitable oxidizing agent to introduce the hydroxyl group at the alpha position. Common reagents used in this process include hydrogen peroxide or peracids under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of ®-2-Hydroxy-N-methyl-2-phenylacetamide often employs catalytic methods to enhance yield and selectivity. Catalysts such as transition metal complexes can be used to facilitate the oxidation process, ensuring efficient production on a larger scale.
Types of Reactions:
Oxidation: ®-2-Hydroxy-N-methyl-2-phenylacetamide can undergo further oxidation to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and transition metal catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: ®-2-Hydroxy-N-methyl-2-phenylacetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a building block for more complex molecules with biological activity.
Medicine: The compound’s derivatives are explored for their therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, ®-2-Hydroxy-N-methyl-2-phenylacetamide is utilized in the production of specialty chemicals and as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with active sites, leading to inhibition or modulation of the target’s activity. This interaction can affect various biochemical pathways, making the compound valuable in drug design and development.
Comparison with Similar Compounds
(S)-2-Hydroxy-N-methyl-2-phenylacetamide: The enantiomer of the compound, which may exhibit different biological activities.
N-methyl-2-phenylacetamide: Lacks the hydroxyl group, resulting in different chemical and biological properties.
2-Hydroxy-2-phenylacetamide: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness: ®-2-Hydroxy-N-methyl-2-phenylacetamide stands out due to its chiral nature and the presence of both hydroxyl and methyl groups, which confer unique reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(2R)-2-hydroxy-N-methyl-2-phenylacetamide |
InChI |
InChI=1S/C9H11NO2/c1-10-9(12)8(11)7-5-3-2-4-6-7/h2-6,8,11H,1H3,(H,10,12)/t8-/m1/s1 |
InChI Key |
MXAUJGXTIIVWRS-MRVPVSSYSA-N |
Isomeric SMILES |
CNC(=O)[C@@H](C1=CC=CC=C1)O |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



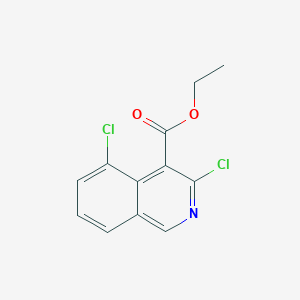
![6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13664669.png)
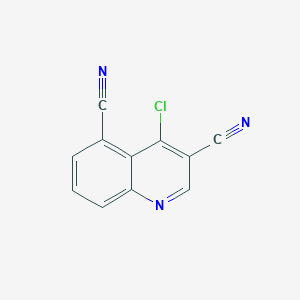


![8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13664695.png)

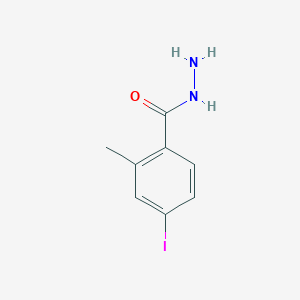
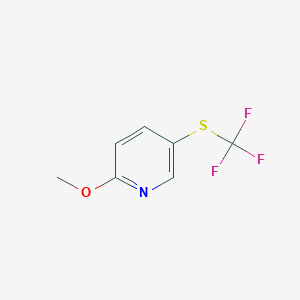
![tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13664710.png)

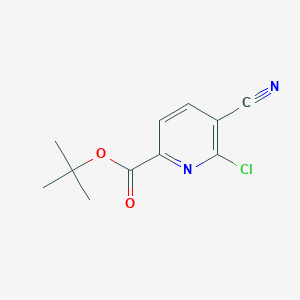
![7-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13664719.png)
